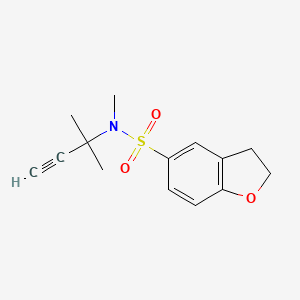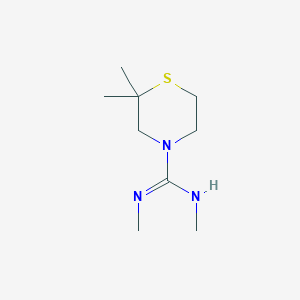
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea, also known as SB-431542, is a selective inhibitor of transforming growth factor beta (TGF-β) receptor type I (ALK5). It is widely used in scientific research to investigate the role of TGF-β signaling in various biological processes.
Wirkmechanismus
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea selectively inhibits the activity of ALK5, which is a type I receptor for TGF-β. TGF-β signaling plays a critical role in many biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting ALK5, 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea blocks the downstream signaling of TGF-β and alters the cellular response to this cytokine.
Biochemical and Physiological Effects
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been reported to promote the proliferation and differentiation of various cell types, including mesenchymal stem cells and neural progenitor cells. It has also been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea is its selectivity for ALK5, which allows for precise manipulation of TGF-β signaling. It is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea is its potential off-target effects, as it may also inhibit other kinases at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research involving 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea. One area of interest is its potential therapeutic applications, particularly in cancer therapy and tissue engineering. Another area of interest is its role in developmental biology and stem cell differentiation, as TGF-β signaling is critical for these processes. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the effects of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea and to identify potential new targets for drug development.
Synthesemethoden
The synthesis of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea involves several steps, starting from the reaction of 4-chloro-3-nitropyridine with 2-methylthiophenol to produce 4-(2-methylsulfanylphenyl)-3-nitropyridine. This compound is then reacted with propargylamine to give 1-methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-yn-1-amine, which is subsequently converted to 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea by reaction with isocyanate.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea has been used in a wide range of scientific research, including cancer biology, stem cell research, and developmental biology. It has been shown to inhibit TGF-β signaling and promote cell proliferation and differentiation in various cell types.
Eigenschaften
IUPAC Name |
1-methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-4-7-14(2)11(15)13-9-5-6-12-10(8-9)16-3/h4-6,8H,1,7H2,2-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJZEAWBBZJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C(=O)NC1=CC(=NC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)




![N,N-dimethyl-4-[methyl(2-methylbut-3-yn-2-yl)sulfamoyl]benzamide](/img/structure/B7680207.png)
![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![4-[[4-(2-Methoxyethoxy)phenyl]sulfanylmethyl]pyridin-2-amine](/img/structure/B7680221.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)
![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)
